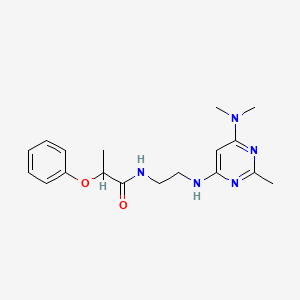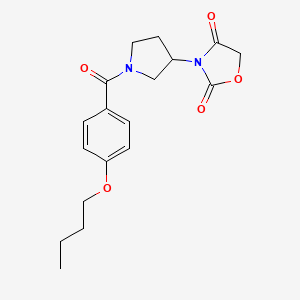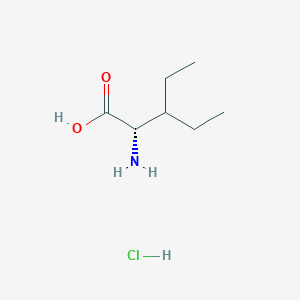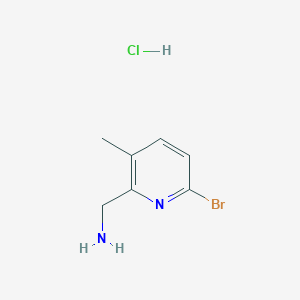
N-(3-((3,4-dimethylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-((3,4-dimethylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide, also known as DNQX, is a chemical compound that has been widely used in scientific research for its ability to block the activity of glutamate receptors. Glutamate is a neurotransmitter that plays a crucial role in the central nervous system, and its receptors are involved in a variety of physiological processes, including learning and memory. DNQX has been shown to be a potent and selective antagonist of the AMPA subtype of glutamate receptors, making it a useful tool for studying the role of these receptors in various biological systems.
Applications De Recherche Scientifique
Anticancer Activity
A study explored a series of novel thiophene derivatives incorporating sulfonamide, among other moieties, for their potential as anticancer agents. These compounds demonstrated significant in vitro cytotoxic activities against the human breast cancer cell line (MCF7), with several compounds showing higher cytotoxic activities than the positive control, doxorubicin. This highlights the compound's potential utility in cancer treatment research, particularly in targeting breast cancer (Ghorab, Bashandy, & Alsaid, 2014).
Antibacterial Applications
Research on quinoxaline sulfonamides, including those synthesized from various aromatic amines, demonstrated notable antibacterial activities against pathogens such as Staphylococcus spp. and Escherichia coli. This indicates the compound's relevance in developing new antibacterial agents, contributing to the fight against bacterial infections (Alavi, Mosslemin, Mohebat, & Massah, 2017).
Antimicrobial Efficacy
Another study synthesized quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives, highlighting their antimicrobial potential. The compounds displayed high activity against Gram-positive bacteria, showcasing their utility in developing new antimicrobial therapies (Biointerface Research in Applied Chemistry, 2019).
Fluorescent Probes Development
Quinoline and benzofuran-2-yl derivatives have been synthesized and studied for their fluorescent properties. These compounds, including those with sulfonamide groups, serve as blue-green fluorescent probes in various solvents, indicating their potential in biochemical and medical imaging applications (Bodke, Shankerrao, & Harishkumar, 2013).
Environmental and Analytical Chemistry
The role of sulfonamides, including sulfaquinoxaline derivatives, has been investigated in environmental sciences, particularly in studying their behavior under solar light irradiation in water. This research aids in understanding the environmental fate and transformation of these compounds, with implications for water safety and pollution studies (Le Fur et al., 2013).
Mécanisme D'action
Target of Action
Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives have been known to exhibit a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist, and anti-amoebiasis activities .
Biochemical Pathways
Quinoxaline derivatives have been reported to interact with a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The pharmacokinetics of quinoxaline derivatives can vary widely depending on their chemical structure .
Result of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is generally known that factors such as temperature, ph, and the presence of other substances can influence the action of pharmaceutical compounds .
Propriétés
IUPAC Name |
N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c1-13-9-10-15(12-14(13)2)21-19-20(23-17-7-4-3-6-16(17)22-19)24-28(25,26)18-8-5-11-27-18/h3-12H,1-2H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRTVTKUOKKZOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-({[N-(4-fluorophenyl)carbamoyl]methylthio}methyl)benzoic acid](/img/structure/B2917098.png)
![N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2917099.png)
![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-bromobenzenesulfonate](/img/structure/B2917100.png)

![Benzo[b]thiophen-2-yl(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone](/img/structure/B2917103.png)
![tert-butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate](/img/no-structure.png)


![3-[N-(4-methoxyphenyl)3-chlorobenzenesulfonamido]propanoic acid](/img/structure/B2917109.png)
![2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2917111.png)
![Racemic-(3aR,6S,6aR)-4-(tert-butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid](/img/structure/B2917114.png)